![molecular formula C32H40BrClN2O3 B14165612 2-{2-[(4-bromophenyl)carbonyl]-1-(4-chlorophenyl)butyl}-N,N'-dicyclohexylpropanediamide CAS No. 696627-32-4](/img/structure/B14165612.png)
2-{2-[(4-bromophenyl)carbonyl]-1-(4-chlorophenyl)butyl}-N,N'-dicyclohexylpropanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[(4-bromophenyl)carbonyl]-1-(4-chlorophenyl)butyl}-N,N’-dicyclohexylpropanediamide is a complex organic compound characterized by the presence of bromine, chlorine, and cyclohexyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-bromophenyl)carbonyl]-1-(4-chlorophenyl)butyl}-N,N’-dicyclohexylpropanediamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-{2-[(4-bromophenyl)carbonyl]-1-(4-chlorophenyl)butyl}-N,N’-dicyclohexylpropanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The presence of bromine and chlorine atoms allows for nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-{2-[(4-bromophenyl)carbonyl]-1-(4-chlorophenyl)butyl}-N,N’-dicyclohexylpropanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-{2-[(4-bromophenyl)carbonyl]-1-(4-chlorophenyl)butyl}-N,N’-dicyclohexylpropanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Indole derivatives
Uniqueness
2-{2-[(4-bromophenyl)carbonyl]-1-(4-chlorophenyl)butyl}-N,N’-dicyclohexylpropanediamide is unique due to its specific combination of bromine, chlorine, and cyclohexyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
696627-32-4 |
|---|---|
Fórmula molecular |
C32H40BrClN2O3 |
Peso molecular |
616.0 g/mol |
Nombre IUPAC |
2-[2-(4-bromobenzoyl)-1-(4-chlorophenyl)butyl]-N,N'-dicyclohexylpropanediamide |
InChI |
InChI=1S/C32H40BrClN2O3/c1-2-27(30(37)22-13-17-23(33)18-14-22)28(21-15-19-24(34)20-16-21)29(31(38)35-25-9-5-3-6-10-25)32(39)36-26-11-7-4-8-12-26/h13-20,25-29H,2-12H2,1H3,(H,35,38)(H,36,39) |
Clave InChI |
BKJDWVREVBKTTB-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(C1=CC=C(C=C1)Cl)C(C(=O)NC2CCCCC2)C(=O)NC3CCCCC3)C(=O)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


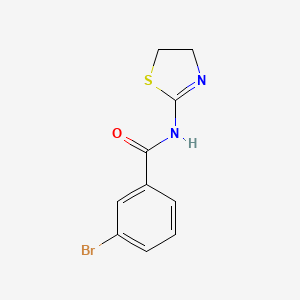
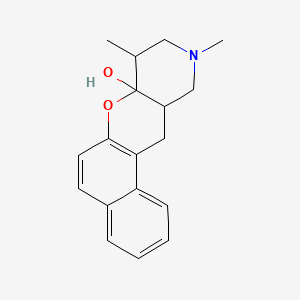
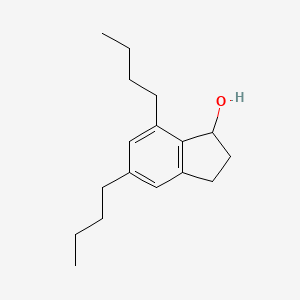
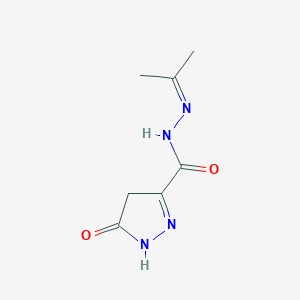
![1-Methylbicyclo[3.1.0]hexane](/img/structure/B14165546.png)
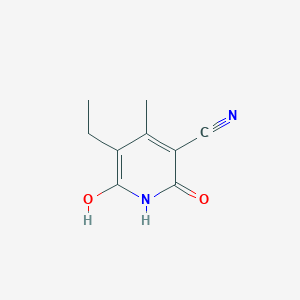
![N-(3-{3-chloro-8-[(4-morpholin-4-ylphenyl)amino]imidazo[1,2-a]pyrazin-6-yl}benzyl)methanesulfonamide](/img/structure/B14165564.png)
![2-(4-Isobutyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluoren-7-ylsulfanyl)-acetamide](/img/structure/B14165572.png)
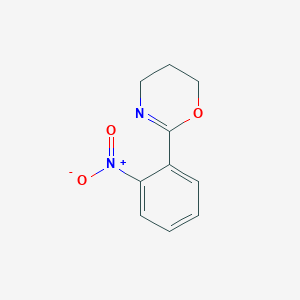
![1-[5-(Cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea](/img/structure/B14165580.png)
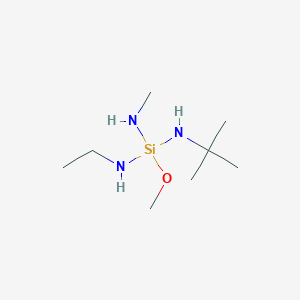
![2-[3-(4-Bromophenyl)-3-oxopropyl]cyclohexanone](/img/structure/B14165598.png)
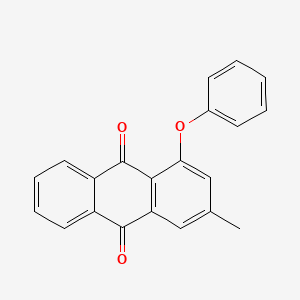
![3-Methoxy-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B14165619.png)
